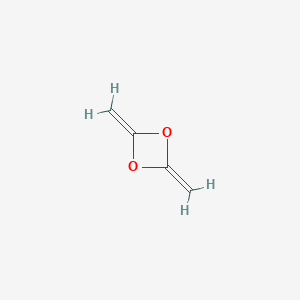
2,4-Dimethylidene-1,3-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylidene-1,3-dioxetane is a heterocyclic organic compound characterized by a four-membered ring structure consisting of alternating oxygen and carbon atoms. This compound is known for its chemiluminescent properties, which means it can emit light as a result of a chemical reaction. The unique structure and properties of this compound make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2,4-Dimethylidene-1,3-dioxetane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of two carbonyl compounds. The reaction conditions often require low temperatures to stabilize the intermediate products. For instance, the synthesis of 3,3,4-trimethyl-1,2-dioxetane, a related compound, was achieved by a cycloaddition reaction at low temperatures, resulting in the formation of acetone and acetaldehyde with weak blue light emission .
Análisis De Reacciones Químicas
2,4-Dimethylidene-1,3-dioxetane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its chemiluminescent reactions, where it emits light upon decomposition. The thermal decomposition of dioxetanes, including this compound, typically results in the formation of carbonyl compounds. Common reagents used in these reactions include molecular oxygen and hydrogen peroxide .
Aplicaciones Científicas De Investigación
2,4-Dimethylidene-1,3-dioxetane has several scientific research applications due to its chemiluminescent properties. It is used in bioluminescence imaging, genetic engineering, and forensic serology to identify blood traces . The compound’s ability to emit light upon decomposition makes it valuable in various biological and chemical applications, including the development of chemiluminescent probes for detecting various molecules .
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylidene-1,3-dioxetane involves the thermal decomposition of the compound, leading to the formation of excited electronic states. This process generates a high-energy intermediate that emits light as it returns to its ground state. The decomposition mechanism typically follows a two-step biradical pathway, starting with the cleavage of the peroxide bond, followed by carbon-carbon bond elongation .
Comparación Con Compuestos Similares
2,4-Dimethylidene-1,3-dioxetane is similar to other dioxetanes and dioxetanones, which also exhibit chemiluminescent properties. For example, 3,3,4-trimethyl-1,2-dioxetane and 3-tert-butyl-1,2-dioxetanone are related compounds that have been studied for their light-emitting properties . this compound is unique due to its specific structure and the conditions under which it decomposes to emit light.
Propiedades
Número CAS |
68498-71-5 |
|---|---|
Fórmula molecular |
C4H4O2 |
Peso molecular |
84.07 g/mol |
Nombre IUPAC |
2,4-dimethylidene-1,3-dioxetane |
InChI |
InChI=1S/C4H4O2/c1-3-5-4(2)6-3/h1-2H2 |
Clave InChI |
KBJDDRPNAQWGNT-UHFFFAOYSA-N |
SMILES canónico |
C=C1OC(=C)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



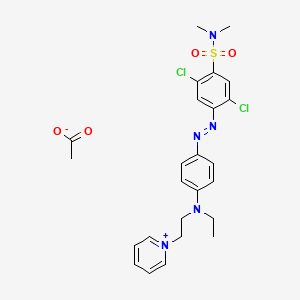
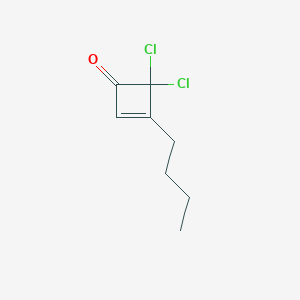
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
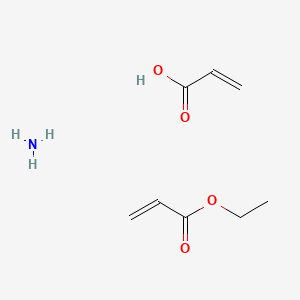
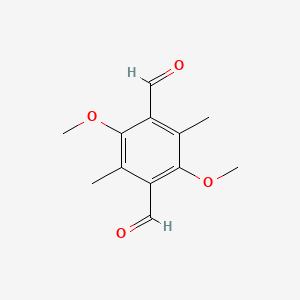
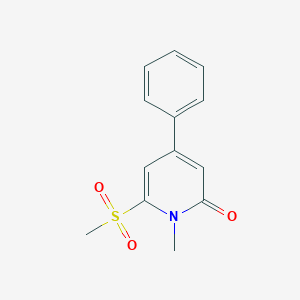

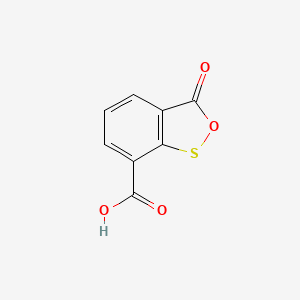
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
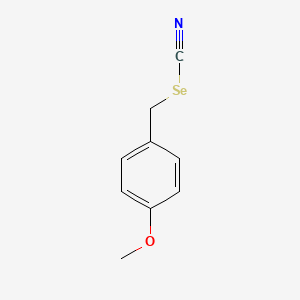
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
